molecular formula C17H16N2O4S B8454686 pyridine N-acetyl-1-aminonaphthalene-4-sulphonate CAS No. 54981-43-0

pyridine N-acetyl-1-aminonaphthalene-4-sulphonate

Cat. No. B8454686
M. Wt: 344.4 g/mol
InChI Key: QEPSCRPZDLJABH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04689346

Procedure details

15 g (0.04 mole) of pyridine N-acetyl-1-aminonaphthalene-4-sulphonate is dissolved in the minimum amount of water in an Erlenmeyer flask. This solution is conveniently cooled and is acidified with concentrated hydrochloric acid, following which the precipitate formed is collected in a filter to give N-acetyl-1-amino-4-naphthalenesulphonic acid, which is then filtered, washed and dried, and suspended in water. An aqueous solution of the stoichiometric amount of tranexamic acid (AMCHA) is then added, and the mixture is stirred for 15 minutes at ambient temperature and evaporated to dryness. The residue obtained is recrystallized in absolute alcohol, 14.1 g (Yield 76.6%) of AMCHA N-acetyl-1-aminonaphthalene-4-sulphonate finally being obtained, whose m.p. is 214°-215° C. and whose IR spectrum (KBr) has the following bands: 1,670; 1,650; 1,530; 1,510; 1,370; 1,320; 1,200; 1,040; 750; 670; 640.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:8]([S:15]([OH:18])(=[O:17])=[O:16])=[CH:7][CH:6]=1)(=[O:3])[CH3:2].N1C=CC=CC=1.Cl>O>[C:1]([NH:4][C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:8]([S:15]([OH:18])(=[O:16])=[O:17])=[CH:7][CH:6]=1)(=[O:3])[CH3:2] |f:0.1|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C2=CC=CC=C12)S(=O)(=O)O.N1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This solution is conveniently cooled
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
is collected in
FILTRATION
Type
FILTRATION
Details
a filter

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1=CC=C(C2=CC=CC=C12)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.